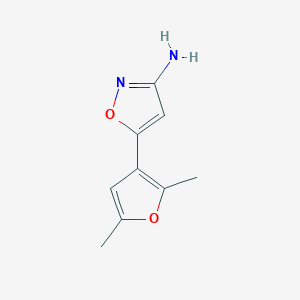
5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine is a heterocyclic compound that features both a furan and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylfuran with hydroxylamine to form the isoxazole ring. This reaction can be catalyzed by various agents and often requires specific conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to improve efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Various substituents can be introduced to the furan or isoxazole rings through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the compound .
Aplicaciones Científicas De Investigación
5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine
- 3-(2,5-Dimethylfuran-3-yl)isoxazol-5-amine
Uniqueness
5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine is unique due to the presence of both furan and isoxazole rings, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
5-(2,5-dimethylfuran-3-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H10N2O2/c1-5-3-7(6(2)12-5)8-4-9(10)11-13-8/h3-4H,1-2H3,(H2,10,11) |
Clave InChI |
OESBBMPDAPYTEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)C2=CC(=NO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine](/img/structure/B13595407.png)
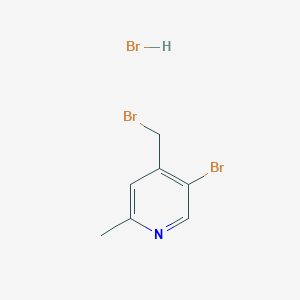
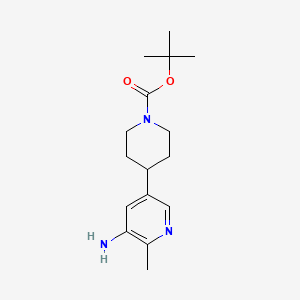

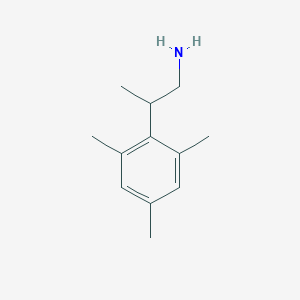


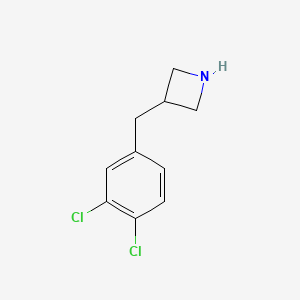
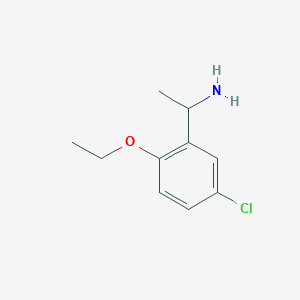
![3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid](/img/structure/B13595463.png)



![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)
